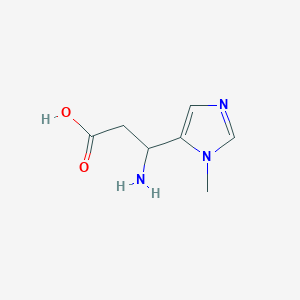![molecular formula C6H16Cl2N2 B13635535 {[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is a chemical compound that belongs to the class of azetidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a halogenated azetidine precursor. The reaction conditions often include the use of a base to facilitate the cyclization process. For instance, the reaction of (2R)-azetidine-2-carboxylic acid with dimethylamine in the presence of a dehydrating agent can yield the desired compound.
Industrial Production Methods
Industrial production of {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the dihydrochloride salt form of the compound.
化学反应分析
Types of Reactions
{[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
Chemistry
In chemistry, {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique azetidine ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is investigated for its potential use in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems makes it a promising compound for further research.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its azetidine ring can impart stability and rigidity to polymer structures, making it useful in materials science.
作用机制
The mechanism of action of {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to changes in neuronal signaling, which may have therapeutic effects in the treatment of neurological disorders.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid:
N-methylazetidine: A structurally similar compound with different functional groups.
Azetidine-2-one: A related compound with a carbonyl group in the azetidine ring.
Uniqueness
{[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamine group. This structural feature allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development in various fields.
属性
分子式 |
C6H16Cl2N2 |
|---|---|
分子量 |
187.11 g/mol |
IUPAC 名称 |
1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-4-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 |
InChI 键 |
PKSXEGURRRQQHA-QYCVXMPOSA-N |
手性 SMILES |
CN(C)C[C@H]1CCN1.Cl.Cl |
规范 SMILES |
CN(C)CC1CCN1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


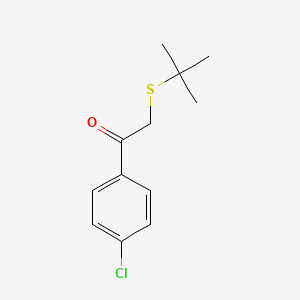
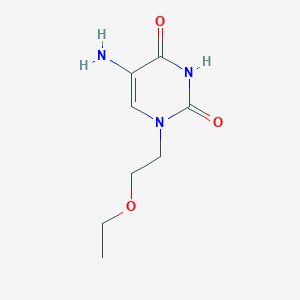
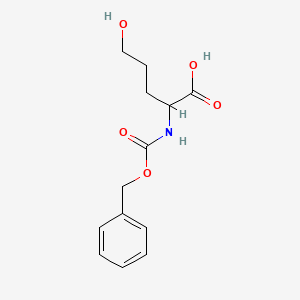
![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)
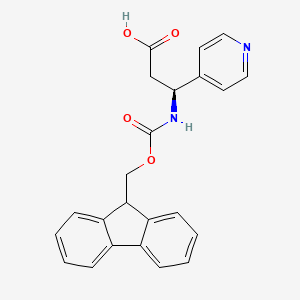
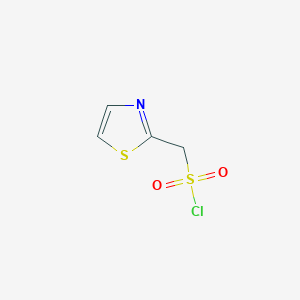
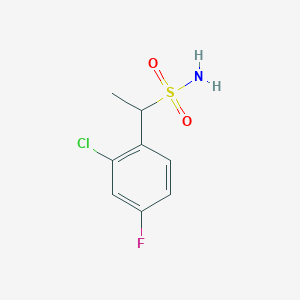
![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)
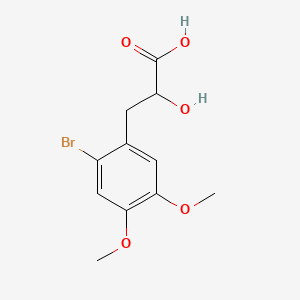

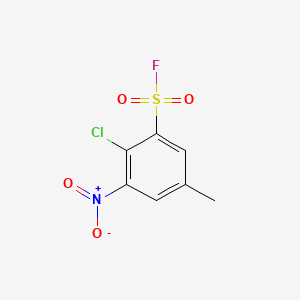
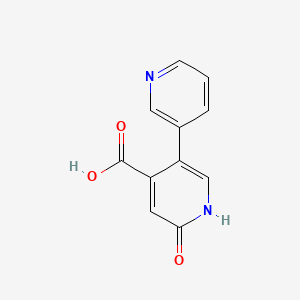
![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
